![molecular formula C11H13N3 B3207797 methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine CAS No. 1048983-27-2](/img/structure/B3207797.png)

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Descripción general

Descripción

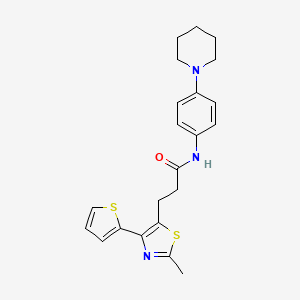

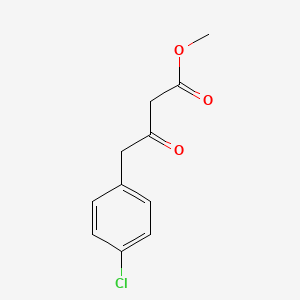

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a compound that features an imidazole ring substituted with a phenyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules

Mecanismo De Acción

Target of Action

The primary target of imidazole-containing compounds, such as methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, is often the cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

Imidazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This interaction leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Biochemical Pathways

The inhibition of the C-14α demethylation of lanosterol disrupts the normal biochemical pathways in fungi. The accumulation of C-14α methylsterols and the reduction of ergosterol concentrations affect the integrity of the fungal cytoplasmic membrane, leading to impaired fungal growth .

Pharmacokinetics

Imidazole compounds are known for their broad range of chemical and biological properties . Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . .

Result of Action

The molecular and cellular effects of the action of imidazole compounds are primarily seen in their antifungal activity. By inhibiting the production of ergosterol, these compounds disrupt the integrity of the fungal cell membrane, leading to impaired growth and potential cell death .

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Imidazole derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.

From Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using dehydrogenating catalysts such as platinum on alumina.

From α-Halo Ketones: This method involves the reaction of α-halo ketones with formamide under heating conditions.

Marckwald Synthesis: This method involves the reaction of α-amino ketones with formamide under heating conditions.

Amino Nitrile Method: This method involves the cyclization of amino nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Imidazole derivatives can undergo oxidation reactions to form various oxidized products.

Substitution: Imidazole derivatives can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Various oxidized imidazole derivatives.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is used as a building block in the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new chemical entities .

Biology

In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists/antagonists. They are also used in the study of protein-ligand interactions .

Medicine

Imidazole derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as antimicrobial, antifungal, and anticancer agents .

Industry

In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and in the production of polymers and resins .

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole: Contains a fused benzene and imidazole ring.

Histidine: An essential amino acid containing an imidazole ring.

Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobicity and potential for π-π interactions, while the methylamine group increases its basicity and nucleophilicity .

Propiedades

IUPAC Name |

N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVLCDHNFUPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048983-27-2 | |

| Record name | methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)

![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)